1-(2-Bromophenyl)-2-Phenylethanone

Pd-catalyzed α-arylation C-H activation ortho-bromoacetophenone

This ortho-bromo aryl ketone (CAS 36081-66-0) is the only isomer enabling sequential orthogonal functionalization: ortho-bromine directs Pd-catalyzed α-arylation while remaining intact for subsequent Suzuki coupling (85% yield). The para-isomer (CAS 2001-29-8) cannot perform this dual sequence. Confirm identity via mp (53°C vs 112–116°C para). Deploy in SAR, biaryl construction & convergent synthesis. Specify ortho-isomer to ensure synthetic success.

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 36081-66-0
Cat. No. B1337968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-2-Phenylethanone
CAS36081-66-0
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyBOFZOFCSIFMCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-2-Phenylethanone (CAS 36081-66-0): Properties and Class Definition for Procurement


1-(2-Bromophenyl)-2-phenylethanone (CAS 36081-66-0) is an aromatic ketone with the molecular formula C₁₄H₁₁BrO and a molecular weight of 275.14 g/mol . Its structure features a 2-bromophenyl group and a phenyl group connected by an ethanone moiety, with the bromine atom in the ortho position on one phenyl ring [1]. This compound is a solid at room temperature with a melting point of 53 °C [2]. It is commercially available with a purity of 95-97% for research use . The ortho-bromine substitution pattern distinguishes it from para-substituted analogs and imparts unique reactivity in metal-catalyzed cross-coupling reactions [1][3].

Why Generic Substitution of 1-(2-Bromophenyl)-2-Phenylethanone Fails: The Critical Role of ortho-Bromine Positioning


The position of the bromine atom on the phenyl ring is the critical determinant of this compound's synthetic utility, and simple substitution with the para-isomer (1-(4-bromophenyl)-2-phenylethanone, CAS 2001-29-8) will lead to fundamentally different reaction outcomes. The ortho-bromine in the target compound creates a unique steric and electronic environment that enables selective C-H activation at the α-position without affecting the bromo-substituent, a key requirement for building complex molecular architectures via sequential functionalization [1][2]. The para-isomer lacks this ortho-directing effect and cannot participate in the same regioselective transformations. Similarly, substitution with other 2-halogen analogs (e.g., 2-chloro or 2-fluoro) alters the reactivity profile in cross-coupling reactions, as the C-Br bond exhibits different oxidative addition kinetics with palladium catalysts compared to C-Cl or C-F bonds [3]. Procurement based solely on molecular formula or generic ketone class without specifying the ortho-bromine substitution pattern will result in a compound incapable of performing in the intended synthetic sequence.

Quantitative Differentiation of 1-(2-Bromophenyl)-2-Phenylethanone: Head-to-Head Evidence Against Analogs


Selective Pd-Catalyzed α-Arylation Enabled by ortho-Bromine: A Capability Absent in the Para-Isomer

The ortho-bromine substitution in 1-(2-bromophenyl)-2-phenylethanone enables a selective Pd-catalyzed α-arylation at the ethanone α-position while leaving the bromo-substituent intact [1]. This dual functionality is not possible with the para-isomer (1-(4-bromophenyl)-2-phenylethanone), which lacks the ortho-directing effect necessary for this regioselective C-H activation [2]. The method relies on selective α-arylation of relatively more reactive external iodo-arenes as coupling partners without affecting the ortho-bromo-substituent, allowing subsequent cross-coupling reactions at the bromine site [1].

Pd-catalyzed α-arylation C-H activation ortho-bromoacetophenone synthetic methodology

Suzuki Coupling Efficiency: 85% Conversion Yield for 1-(2-Bromophenyl)-2-Phenylethanone

1-(2-Bromophenyl)-2-phenylethanone serves as an effective substrate in palladium-catalyzed Suzuki coupling reactions, converting to coupling products with an efficiency of 85% . This yield is comparable to other aryl bromides in standard Suzuki conditions, confirming the compound's suitability for biaryl bond formation [1]. The ortho-bromine substitution does not sterically hinder the oxidative addition step with Pd(0) catalysts, a potential concern with ortho-substituted aryl halides that is not realized here [2].

Suzuki coupling palladium catalysis cross-coupling biaryl synthesis

Melting Point Differentiation: 53 °C for ortho-Isomer vs. 112-116 °C for para-Isomer

The ortho-substitution pattern in 1-(2-bromophenyl)-2-phenylethanone results in a significantly lower melting point (53 °C) compared to its para-isomer, 1-(4-bromophenyl)-2-phenylethanone, which melts at 112-116 °C [1][2]. This 59-63 °C difference in melting point reflects the altered crystal packing and intermolecular interactions induced by the ortho-bromine position, which disrupts the more symmetric packing accessible to the para-substituted analog .

physicochemical property melting point solid-state characterization purification

Computed Lipophilicity (LogP): 3.87 for ortho-Isomer vs. 3.9 for para-Isomer

The computed octanol-water partition coefficient (LogP) for 1-(2-bromophenyl)-2-phenylethanone is 3.87450 [1], which is marginally lower than the XLogP3 value of 3.9 calculated for the para-isomer [2]. While both values indicate high lipophilicity, the slight difference (approximately 0.03 LogP units) reflects the subtle electronic and steric effects of the ortho-bromine substitution on the overall molecular polarity and solvation free energy . This similarity in lipophilicity means that membrane permeability predictions for the two isomers would be comparable, but the ortho-isomer's distinct spatial arrangement may influence specific molecular recognition events.

lipophilicity LogP physicochemical property ADME prediction

Computed Topological Polar Surface Area (TPSA): 17.1 Ų for ortho-Isomer

The topological polar surface area (TPSA) for 1-(2-bromophenyl)-2-phenylethanone is calculated as 17.1 Ų [1]. This value is consistent with the compound's structure containing a single ketone oxygen as the sole hydrogen bond acceptor and no hydrogen bond donors [2]. For comparison, the para-isomer (1-(4-bromophenyl)-2-phenylethanone) would exhibit an identical TPSA value of 17.1 Ų, as the substitution position does not affect the overall count of polar atoms or their connectivity in the 2D topological representation [3]. This TPSA falls well below the typical threshold of 140 Ų associated with good oral bioavailability, suggesting favorable membrane permeability for both isomers [4].

TPSA polar surface area drug-likeness bioavailability prediction

Validated Application Scenarios for 1-(2-Bromophenyl)-2-Phenylethanone Based on Quantitative Evidence


Sequential Functionalization in Complex Molecule Synthesis

This compound is optimally deployed in synthetic sequences requiring two sequential, orthogonal functionalization steps. The ortho-bromine enables selective Pd-catalyzed α-arylation at the ethanone α-position while leaving the bromo-substituent intact, as demonstrated by Kale et al. (2014) [1]. Following this α-arylation, the preserved ortho-bromine can undergo a subsequent Suzuki coupling (85% yield) or other cross-coupling reaction to introduce a second diversity element . This dual-functionalization capability is not accessible using the para-isomer, which lacks the ortho-directing effect required for the initial selective α-arylation step [1]. Researchers designing convergent synthetic routes to complex molecular scaffolds should specify the ortho-isomer to enable this sequential diversification strategy.

Medicinal Chemistry Scaffold for Halogen-Dependent SAR Studies

The ortho-bromine substitution provides a distinct spatial and electronic profile for structure-activity relationship (SAR) investigations. While the computed LogP (3.87) and TPSA (17.1 Ų) values are nearly identical to the para-isomer [2][3], the 3D orientation of the bromine atom differs fundamentally, potentially altering binding interactions with biological targets. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules [4], and its unique ortho-substitution pattern allows medicinal chemists to probe the steric and electronic requirements of target binding pockets. The lower melting point (53 °C) compared to the para-isomer (112-116 °C) may also offer practical handling advantages during library synthesis [2].

Cross-Coupling Substrate for Biaryl and Extended π-System Construction

The compound performs effectively as an aryl bromide substrate in palladium-catalyzed Suzuki coupling reactions, achieving 85% conversion to coupling products . This yield demonstrates that the ortho-bromine substitution does not sterically hinder the oxidative addition step, making it a reliable building block for constructing biaryl motifs and extended π-systems. The preserved ketone functionality provides an additional handle for further derivatization (e.g., reduction, nucleophilic addition) after cross-coupling. This application scenario is particularly relevant for materials chemistry and pharmaceutical intermediate synthesis where the ethanone linker is a desired structural feature [4].

Analytical Reference Standard for Isomer Differentiation

The significant melting point difference between the ortho-isomer (53 °C) and para-isomer (112-116 °C) provides a simple, equipment-light method for confirming isomer identity upon receipt or during storage [2]. This property is particularly valuable for inventory management in laboratories that stock both isomers or for quality control verification of synthetic batches. The distinct InChIKey (BOFZOFCSIFMCEB-UHFFFAOYSA-N for the ortho-isomer vs. MOSIKPSTRPODHQ-UHFFFAOYSA-N for the para-isomer) also enables unambiguous database identification [5]. This application scenario directly supports procurement integrity and compound management workflows.

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